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Compound of Interest

Compound Name: 3-Bromo-4-formylbenzonitrile

Cat. No.: B113230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-4-formylbenzonitrile, also known as 2-bromo-4-cyanobenzaldehyde, is a

substituted aromatic nitrile and aldehyde. Its bifunctional nature, featuring both a reactive

aldehyde group and a nitrile group on a halogenated benzene ring, makes it a valuable

intermediate in organic synthesis. This guide provides a comprehensive overview of its

chemical properties, synthesis, and potential applications, with a focus on data relevant to

researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties
3-Bromo-4-formylbenzonitrile is a solid at room temperature. A summary of its key chemical

and physical properties is presented in the tables below. While some experimental data is

available, other values are predicted based on computational models.
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Identifier Value

IUPAC Name 3-bromo-4-formylbenzonitrile[1]

Synonyms
2-Bromo-4-cyanobenzaldehyde[2][3], 3-Bromo-

4-formyl-benzonitrile

CAS Number 89891-69-0[2][3]

Molecular Formula C₈H₄BrNO[2][3]

Molecular Weight 210.03 g/mol [2][3]

Canonical SMILES C1=CC(=C(C=C1C#N)Br)C=O[1]

InChI
InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-

11/h1-3,5H[1]

InChIKey ADHKMYHLJHBOKB-UHFFFAOYSA-N[1]

Physical Property Value Source

Melting Point 121-124 °C Experimental

Boiling Point 308 °C Predicted

Solubility

No experimental data

available. Predicted to be

soluble in a range of organic

solvents.

-

pKa
No experimental data

available.
-

LogP 1.8 Predicted

Spectroscopic Data (Predicted)
While experimental spectra for 3-Bromo-4-formylbenzonitrile are not readily available in the

public domain, the following data are predicted based on the analysis of structurally similar

compounds and general principles of spectroscopy.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region,

corresponding to the three protons on the benzene ring, and one signal for the aldehyde

proton.

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehyde-H 9.8 - 10.2 s -

Aromatic-H 7.5 - 8.5 m -

¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals.

Carbon Predicted Chemical Shift (ppm)

C=O (Aldehyde) 188 - 195

C-Br 120 - 130

C-CN 110 - 120

C≡N (Nitrile) 115 - 125

Aromatic C-H 125 - 140

Aromatic C (quaternary) 130 - 150

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the aldehyde and nitrile

functional groups.
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Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

C≡N (Nitrile) 2220 - 2240 Strong, Sharp

C=O (Aldehyde) 1690 - 1715 Strong

C-H (Aldehyde) 2820 - 2850 and 2720 - 2750 Medium (doublet)

C-H (Aromatic) 3000 - 3100 Medium

C-Br 500 - 600 Medium to Strong

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns.

m/z Interpretation

209/211
Molecular ion (M⁺) and M+2 isotope peak for

Bromine

182/184 [M-CHO]⁺

102 [M-Br-CHO]⁺

Chemical Reactivity and Synthesis
3-Bromo-4-formylbenzonitrile possesses three reactive sites: the aldehyde, the nitrile, and

the carbon-bromine bond. The aldehyde group can undergo nucleophilic addition and

oxidation/reduction reactions. The nitrile group can be hydrolyzed to a carboxylic acid or

reduced to an amine. The bromine atom can participate in various cross-coupling reactions,

such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of

substituents.

Proposed Synthesis Workflow
A common synthetic route to 3-Bromo-4-formylbenzonitrile likely involves the bromination of

4-formylbenzonitrile or the oxidation of 3-bromo-4-methylbenzonitrile. A detailed experimental
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protocol for a similar compound, 4-bromo-3-formylbenzonitrile, has been reported and can be

adapted.

Synthesis Pathway

4-Methyl-3-bromobenzonitrile

Bromination
(e.g., NBS, AIBN, CCl4, reflux)

3-Bromo-4-(bromomethyl)benzonitrile

Hydrolysis
(e.g., NaOAc, DMF; then NaOH)

3-Bromo-4-formylbenzonitrile

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Bromo-4-formylbenzonitrile.

Experimental Protocols
While a specific, validated protocol for the synthesis of 3-Bromo-4-formylbenzonitrile is not

available in the cited literature, the following is a generalized procedure based on the synthesis

of a positional isomer, which can serve as a starting point for optimization.

Synthesis of 4-Bromo-3-formylbenzonitrile (for adaptation):
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Materials: 4-bromo-3-methylbenzonitrile, N-bromosuccinimide (NBS), 2,2'-azobis(2-

methylpropionitrile) (AIBN), carbon tetrachloride (CCl₄), dimethylformamide (DMF), sodium

acetate (NaOAc), sodium hydroxide (NaOH), methanol, ethyl acetate, hexane, silica gel.

Step 1: Bromination. 4-bromo-3-methylbenzonitrile is dissolved in CCl₄. NBS and a catalytic

amount of AIBN are added. The mixture is refluxed for several hours. After completion, the

reaction is cooled, and the succinimide byproduct is filtered off. The solvent is removed

under reduced pressure.

Step 2: Hydrolysis. The crude brominated intermediate is dissolved in DMF, and sodium

acetate is added. The mixture is heated. This is followed by hydrolysis with aqueous NaOH

in methanol.

Purification: The final product is typically purified by column chromatography on silica gel

using a mixture of hexane and ethyl acetate as the eluent.

Biological Activity and Potential Applications
Direct experimental data on the biological activity of 3-Bromo-4-formylbenzonitrile is limited

in publicly available literature. However, the benzonitrile scaffold is present in numerous

biologically active molecules. For instance, some brominated isatin derivatives, which share

some structural similarities, have been investigated for their anticancer activities.

Given its chemical reactivity, 3-Bromo-4-formylbenzonitrile is a promising starting material for

the synthesis of libraries of compounds for drug discovery screening. The aldehyde can be

used to synthesize imines, oximes, and other derivatives, while the bromo- and nitrile-

functionalities allow for a diverse range of further modifications.
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Potential Derivatization

3-Bromo-4-formylbenzonitrile

Reductive Amination Wittig Reaction Suzuki Coupling

Aminomethyl derivatives Stilbene derivatives Aryl/Heteroaryl derivatives

Click to download full resolution via product page

Caption: Potential derivatization of 3-Bromo-4-formylbenzonitrile.

No specific signaling pathways involving 3-Bromo-4-formylbenzonitrile have been identified

in the reviewed literature.

Safety and Handling
3-Bromo-4-formylbenzonitrile is classified as harmful and an irritant. The following GHS

hazard statements apply:

H302: Harmful if swallowed[4]

H315: Causes skin irritation[4]

H319: Causes serious eye irritation[4]

H335: May cause respiratory irritation[4]

Standard laboratory safety precautions should be taken when handling this compound,

including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a

lab coat. Work should be conducted in a well-ventilated fume hood.
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Conclusion
3-Bromo-4-formylbenzonitrile is a versatile building block with significant potential in

synthetic organic chemistry, particularly for the development of novel compounds in the

pharmaceutical and materials science sectors. While detailed experimental data on its

properties and reactivity are still emerging, this guide provides a solid foundation for

researchers interested in utilizing this compound in their work. Further investigation into its

biological activities is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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